6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a thioxo group (C=S) and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thioxopyrimidine compound. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide to facilitate the reaction .
Chemical Reactions Analysis
6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Scientific Research Applications
6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, which can have neuroprotective effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives, such as:
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a chlorine atom instead of an ethoxy group.
6-(4-nitrophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a nitro group instead of an ethoxy group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-9-5-3-8(4-6-9)10-7-11(15)14-12(17)13-10/h3-7H,2H2,1H3,(H2,13,14,15,17) |
InChI Key |
BEGRZHCBVKTAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 |
Origin of Product |
United States |
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